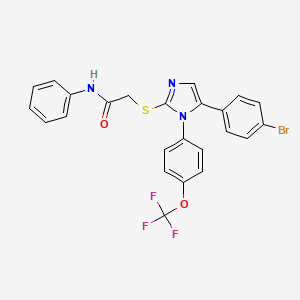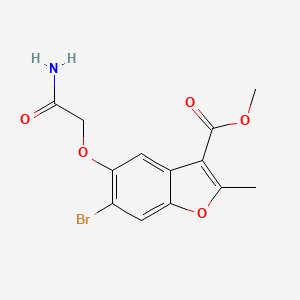
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzofuran core. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran core suggests aromaticity, which could influence the compound’s chemical behavior. The various functional groups attached to this core would also play a significant role in determining the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For instance, the bromine atom could potentially be replaced in a substitution reaction. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amino group might participate in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from benzofuran derivatives for potential biological applications. For instance, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the versatility of benzofuran derivatives in creating compounds with potential therapeutic applications (Gao et al., 2011).
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed their potential antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).
Analgesic and Anti-inflammatory Agents
Benzofuran derivatives have also been explored for their potential use as analgesic and anti-inflammatory agents. For example, novel benzodifuranyl derivatives were synthesized and shown to inhibit cyclooxygenase enzymes, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuropharmacological Applications
Certain benzofuran derivatives have been evaluated for their effects on neural systems that modulate feeding, arousal, stress, and drug abuse, suggesting the potential for pharmacological treatments targeting these systems (Piccoli et al., 2012).
Novel Psychoactive Substances
Research into novel psychoactive substances (NPS) includes the study of benzofuran derivatives. Analysis of substances like 5-MAPB has provided insights into the acute toxicity profile similar to that of MDMA, indicating the importance of understanding these compounds' pharmacological and toxicological properties (Hofer et al., 2017).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific context or research data, it’s difficult to predict the exact mechanism of action .
Propiedades
IUPAC Name |
methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5/c1-6-12(13(17)18-2)7-3-10(19-5-11(15)16)8(14)4-9(7)20-6/h3-4H,5H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIRAFPSVRXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2841134.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)
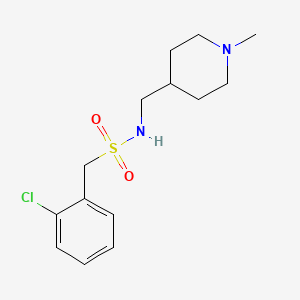
![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)
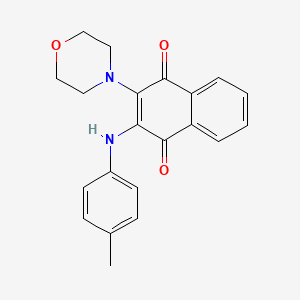
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)
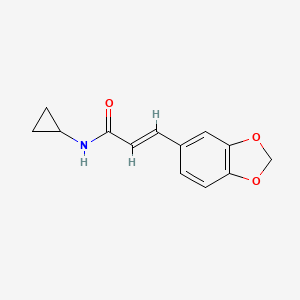
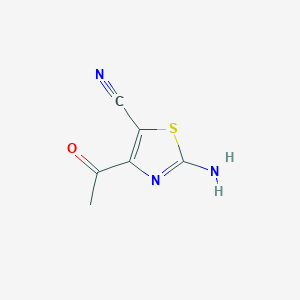
![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)
![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)
![2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2841147.png)
